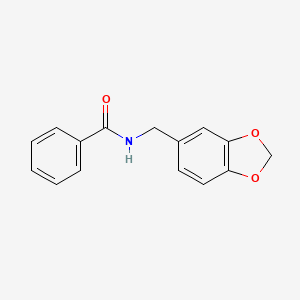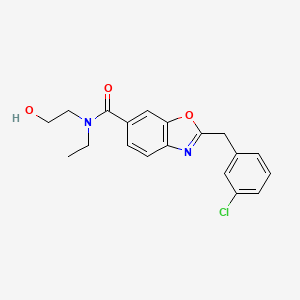![molecular formula C18H20N2O3 B5201087 N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide, commonly known as DMXAA, is a small molecule that has shown potential as an anti-cancer agent. It was first identified in the 1990s and has since been the subject of extensive research.
作用机制
The mechanism of action of DMXAA is not fully understood. It is believed to activate the immune system, specifically the production of cytokines, which in turn leads to the destruction of tumor blood vessels and the subsequent death of cancer cells. DMXAA has also been shown to inhibit the production of angiogenic factors, which are proteins that promote the growth of new blood vessels in tumors.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cytokines, such as tumor necrosis factor alpha and interferon gamma, in the blood. DMXAA has also been shown to decrease the levels of angiogenic factors, such as vascular endothelial growth factor, in tumors. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
DMXAA has several advantages for lab experiments. It is a small molecule that is easy to synthesize, and it has been extensively studied for its anti-cancer properties. However, DMXAA has some limitations as well. It is not very stable and can degrade quickly, which can make it difficult to work with. In addition, DMXAA has not yet been approved for clinical use, which means that its potential as an anti-cancer agent is still being investigated.
未来方向
There are several future directions for research on DMXAA. One area of interest is the development of more stable analogues of DMXAA that can be used in clinical trials. Another area of interest is the investigation of the mechanism of action of DMXAA, which is still not fully understood. Finally, there is interest in exploring the potential of DMXAA in combination with other anti-cancer agents, such as immunotherapy and targeted therapy.
Conclusion
DMXAA is a small molecule that has shown potential as an anti-cancer agent. It has been extensively studied for its ability to induce tumor necrosis and inhibit tumor growth, and it has been shown to enhance the effectiveness of other anti-cancer agents. DMXAA activates the immune system and inhibits the production of angiogenic factors, leading to the destruction of tumor blood vessels and the subsequent death of cancer cells. While DMXAA has some limitations, such as its instability and lack of clinical approval, it is a promising area of research for the development of new anti-cancer therapies.
合成方法
The synthesis of DMXAA involves a series of chemical reactions. The starting material is 3-methoxybenzoic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)-2,6-dimethylbenzamide in the presence of triethylamine to form the amide intermediate. Finally, the amide intermediate is oxidized using potassium permanganate to yield DMXAA.
科学研究应用
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the effectiveness of other anti-cancer agents, such as radiation therapy and chemotherapy.
属性
IUPAC Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-6-4-7-13(2)17(12)20-16(21)11-19-18(22)14-8-5-9-15(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOPHBYPTSFSHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-amino-4-(4-morpholinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5201024.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B5201030.png)
![2,2'-(1,4-piperazinediyl)bis[5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one]](/img/structure/B5201043.png)
![ethyl 4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5201057.png)

![4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene](/img/structure/B5201069.png)
![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)

![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)
